6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Description
Properties
IUPAC Name |
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVIEVCWCHALSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the amine group at the 8-position to form 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves electrophilic aromatic substitution or nucleophilic substitution reactions, often facilitated by directing groups or activating conditions.
- Bromination using AlCl3/Br2 can selectively introduce bromine atoms at the 5- or 8-positions, which can be later substituted by amines.
- Formylation and subsequent reductive amination steps are used to install and modify nitrogen substituents on the tetrahydroquinoline ring.
These steps require careful control of reaction conditions to avoid over-substitution or side reactions.
Representative Experimental Procedures and Yields
Detailed Research Findings
- Regioselectivity: The use of N-protecting groups during cyclization influences the regioselectivity of fluorination, favoring the 6-position fluorination over other positions on the ring.
- Stereochemistry: Enzymatic resolution provides access to enantiomerically pure compounds, which is critical for biological activity optimization.
- Functional Group Transformations: Bromination at the 5- and 8-positions enables further functionalization, including amination, which is essential for preparing the 8-amine derivative.
- Catalytic Hydrogenation: Efficient reduction of quinoline to tetrahydroquinoline cores is achievable with Pt/C catalysts, preserving sensitive substituents such as fluorine and methyl groups.
Summary Table of Key Synthetic Steps
| Synthetic Step | Purpose | Typical Conditions | Outcome |
|---|---|---|---|
| Cyclization + Deoxyfluorination | Formation of fluorinated tetrahydroquinoline core | N-protected catecholamines, deoxyfluorination reagents | 6-fluoro-tetrahydroquinoline regioselectively formed |
| Catalytic Hydrogenation | Reduction of quinoline to tetrahydroquinoline | Pt/C catalyst, H2 atmosphere, mild temperature | Saturated tetrahydroquinoline core |
| Enzymatic Resolution | Obtain enantiomerically pure compound | Monoamine oxidase, aqueous buffer, 37°C, pH 7.5 | >99% ee (R)-enantiomer |
| Bromination + Amination | Introduction of amine at 8-position | AlCl3/Br2 bromination, nucleophilic substitution or reductive amination | This compound |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibits notable antimicrobial properties. Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications at the 6-position could enhance the antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. Specifically, derivatives of tetrahydroquinoline have been reported to inhibit cell proliferation in breast and lung cancer models . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . This protective effect is attributed to its ability to scavenge free radicals and reduce inflammation in neuronal tissues.
Material Science
Polymer Chemistry
In material science, this compound serves as a valuable building block for synthesizing novel polymers. Its unique structure allows it to participate in polymerization reactions that yield high-performance materials with enhanced thermal and mechanical properties. Research has focused on integrating this compound into polymer matrices to improve their resistance to degradation under environmental stressors .
Fluorescent Materials
The compound's fluorinated nature contributes to its application in developing fluorescent materials. Studies have explored its use in organic light-emitting diodes (OLEDs) and sensors due to its ability to emit light upon excitation. The incorporation of this compound into polymer films has resulted in materials with tunable optical properties suitable for various electronic applications .
Chemical Synthesis
Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through standard organic reactions such as alkylation and acylation. This versatility makes it a crucial component in the development of pharmaceuticals and agrochemicals .
Reagent in Organic Reactions
The compound has been employed as a reagent in various organic transformations. For example, it can act as a nucleophile in electrophilic aromatic substitution reactions or participate in cycloaddition reactions to form new carbon-carbon bonds. This property is particularly useful in synthesizing complex natural products or pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared with analogs based on substituent positions, core saturation, and stereochemistry. Key differences include:
Key Observations :
- Fluorine atoms improve metabolic stability and binding affinity in antimicrobial agents .
- Amine positioning (e.g., 6 vs. 8) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
Target Compound:
- Synthesis : Prepared via cyclization of catechol amines followed by deoxyfluorination .
- Resolution : Racemic mixtures are resolved using N-phthaloyl-(R)-prolyl chloride or 3-bromocamphor-8-sulfonic acid , achieving enantiomeric excess (ee) >90% via recrystallization .
Analogs:
- 6-Fluoro-2-methylquinoline (): Produced by oxidation of the target compound (90% yield), demonstrating utility in aromatic heterocycle synthesis .
Comparison :
- Kinetic vs. Thermodynamic Control : The target compound’s resolution favors thermodynamic control for high-purity enantiomers, while analogs like 2-methylindoline use kinetic resolution with lower efficiency (38% de) .
- Chromatographic Techniques: Chiral stationary phases (CSPs) with crown ethers or tartaric acid derivatives achieve baseline separation for fluoroquinolones, including the target compound .
Critical Findings :
- Enantiomeric Purity: (R)-enantiomers of tetrahydroquinolines often show superior antibacterial activity compared to (S)-forms .
- Structure-Activity Relationships (SAR): Position 8 Amine: Essential for DNA gyrase inhibition in fluoroquinolones . Fluorine at Position 6: Enhances Gram-negative coverage .
Biological Activity
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C10H13FN2
- CAS Number: 1202181-14-3
- Molecular Weight: 180.22 g/mol
The compound features a fluorine atom at the 6th position and an amine group at the 8th position of the tetrahydroquinoline structure, which significantly influences its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 6-fluoroaniline and 2-methylcyclohexanone under acidic or basic conditions. This method allows for the introduction of functional groups that enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.019 ± 0.001 | |
| A2780 (Ovarian) | 74 ± 3 | |
| HT-29 (Colorectal) | 36 ± 4 |
These findings indicate that the compound can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, contributing to its antiproliferative effects.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can bind to receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction: By increasing ROS levels in cancer cells, it exploits their heightened sensitivity to oxidative stress for therapeutic benefit.
Case Studies
-
Study on Antiproliferative Activity:
A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative activity on various human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited potent cytotoxicity against HeLa and A2780 cells due to their ability to induce oxidative stress . -
Mechanistic Insights:
Another investigation focused on understanding how these compounds interact with cellular targets. It was found that the presence of an amine group is crucial for enhancing binding affinity to target proteins involved in cancer progression .
Comparison with Related Compounds
The biological activity of this compound can be compared with other tetrahydroquinoline derivatives:
| Compound | Biological Activity |
|---|---|
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Moderate anticancer activity |
| 6-Methyl-tetrahydroquinoline | Antimicrobial properties |
This comparison illustrates that structural modifications significantly influence the biological properties of these compounds.
Q & A
What are the common synthetic routes for preparing 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine, and what factors influence reaction yields?
The compound is synthesized via catalytic hydrogenation of nitro precursors or reductive amination. For example, hydrogenation of nitro intermediates using 10% Pd/C under H₂ in ethanol achieves yields up to 90% (e.g., compound 47 in ). Critical factors include:
- Catalyst loading : 5–10% Pd/C ensures efficient reduction.
- Reaction time : Extended durations (24–48 hours) improve conversion.
- Solvent choice : Ethanol or methanol minimizes side reactions.
Regioselective fluorination can be achieved via cyclization of catechol amines followed by deoxyfluorination, as demonstrated in regiocomplementary synthesis approaches .
Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
- ¹H NMR : Resolves aromatic protons (δ 6.63–6.32 ppm) and methyl/amine groups (δ 2.74–2.56 ppm for CH₂ and δ 1.08 ppm for CH₃) .
- X-ray crystallography : Confirms fluorine substitution patterns and stereochemistry.
- ESI-MS : Validates molecular weight (e.g., m/z 238 for MH⁺ in compound 48) .
Multi-nuclear NMR (¹³C, ¹⁹F) and 2D techniques (COSY, HSQC) resolve complex spin systems in tetrahydroquinoline derivatives .
How does the fluorine substituent influence the electronic and steric properties of this compound compared to non-fluorinated analogs?
The fluorine atom induces electron-withdrawing effects , increasing electrophilicity at adjacent carbons and altering reaction pathways. Steric effects are minimal due to fluorine’s small atomic radius, but its electronegativity enhances hydrogen bonding in biological systems. Comparative studies with 6-methyl and 2-phenyl analogs show reduced reactivity in non-fluorinated derivatives, highlighting fluorine’s role in stabilizing transition states during synthesis or interactions .
What strategies address regioselectivity challenges in fluorinating tetrahydroquinoline derivatives?
Regiocomplementary fluorination via cyclization of catechol amines followed by deoxyfluorination (using reagents like DAST or Deoxo-Fluor) allows precise control over substitution patterns. For example, adjusting reaction temperature (0°C to room temperature) and solvent polarity (dichloromethane vs. THF) directs fluorine incorporation to C6 or C7 positions in tetrahydroquinoline scaffolds .
How can reaction conditions be optimized to improve purity in multi-step syntheses of this compound?
- Purification : Flash chromatography (e.g., Biotage systems with hexane/ethyl acetate gradients) removes nitro reduction byproducts .
- Inert atmospheres : Argon or nitrogen prevents oxidation of amine intermediates.
- Workup protocols : Sequential extraction with saturated NaHCO₃ and brine minimizes acidic impurities .
What methodological approaches resolve contradictions in biological activity data for fluorinated tetrahydroquinolines?
- Dose-response studies : Establish activity thresholds (e.g., EC₅₀ values) to differentiate true effects from assay noise.
- Structural analogs : Compare with trifluoromethyl-substituted quinolines (e.g., 4-amino-2-methyl-8-(trifluoromethyl)quinoline in ) to isolate fluorine-specific interactions.
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out pharmacokinetic confounding factors .
How do transition metal coordination properties enhance applications in catalysis?
Derivatives with donor atoms (e.g., amine or phosphorus groups) form stable complexes with metals like Pd, Cu, or Ru. For example, 5,6,7,8-tetrahydroquinolin-8-amine derivatives coordinate via nitrogen lone pairs, enabling use in cross-coupling reactions or asymmetric catalysis. X-ray analysis confirms octahedral geometry in such complexes, critical for catalytic activity .
How do structural modifications (e.g., methyl vs. phenyl groups) affect biological activity profiles?
- Methyl groups : Enhance lipophilicity, improving blood-brain barrier penetration (e.g., CNS-targeting analogs).
- Phenyl groups : Introduce π-π stacking interactions with biological targets but may reduce solubility.
Comparative SAR studies show fluorine’s electronegativity is pivotal for binding affinity, while methyl/phenyl groups fine-tune pharmacokinetics .
What are critical considerations for ensuring compound stability during experiments?
- Storage : Under argon at –20°C to prevent amine oxidation.
- pH control : Buffered solutions (pH 6–8) prevent degradation in aqueous media.
- Light exposure : Amber vials mitigate photolytic decomposition, as fluorinated aromatics are UV-sensitive .
How can computational tools predict reactivity and biological interactions of this compound?
- DFT calculations : Model fluorine’s electron-withdrawing effects on reaction transition states.
- Molecular docking : Simulate binding to biological targets (e.g., kinases or GPCRs) using crystallographic data from related quinoline complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
